N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide
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Overview
Description
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide is a complex organic compound that features an adamantyl group, a furohydrazide moiety, and a chlorophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide typically involves multiple steps, starting with the preparation of the adamantyl and furohydrazide precursors. One common method involves the reaction of adamantanecarboxylic acid with enamides to produce the adamantyl derivative . The furohydrazide moiety can be synthesized through the reaction of furfural with hydrazine under acidic conditions . The final step involves coupling the adamantyl and furohydrazide intermediates with the chlorophenoxy group under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their entry into cells. The furohydrazide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The chlorophenoxy group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A similar compound with an adamantyl group and a phenylvinyl moiety.
2-(1-Adamantyl)-4-methylphenol: An adamantyl derivative with a phenol group.
Adamantyl-substituted hydroxybutyric acids: Compounds with adamantyl and hydroxybutyric acid moieties.
Uniqueness
N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide is unique due to its combination of an adamantyl group, a furohydrazide moiety, and a chlorophenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H29ClN2O3 |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
N-[(Z)-1-(1-adamantyl)propan-2-ylideneamino]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H29ClN2O3/c1-16(11-25-12-17-8-18(13-25)10-19(9-17)14-25)27-28-24(29)23-7-6-20(31-23)15-30-22-5-3-2-4-21(22)26/h2-7,17-19H,8-15H2,1H3,(H,28,29)/b27-16- |
InChI Key |
PSJPYEFOBMMHLH-YUMHPJSZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl)/CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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